ガミトロマイシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

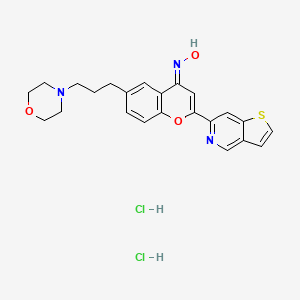

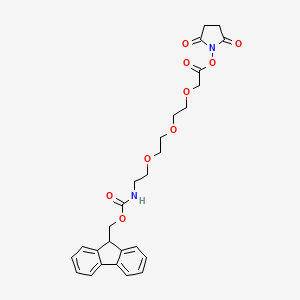

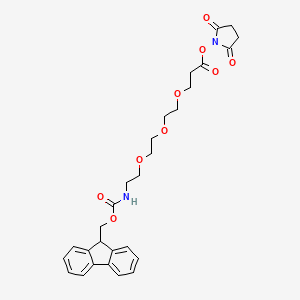

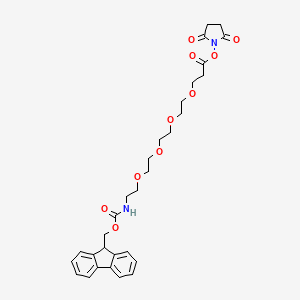

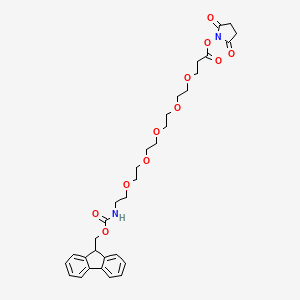

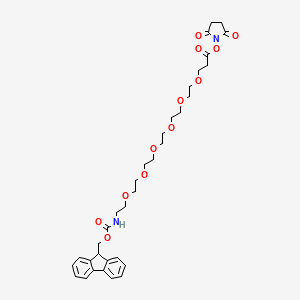

Gamithromycin is a macrolide antibiotic used primarily in veterinary medicine. It is sold under the brand name Zactran and is used for the treatment of respiratory diseases in cattle, pigs, and sheep . Gamithromycin is a 7a-azalide, which is a subclass of macrolides characterized by a nitrogen atom incorporated into the macrolide ring .

科学的研究の応用

Gamithromycin has several scientific research applications, including :

Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.

Biology: Investigated for its effects on bacterial protein synthesis and its role as an antibacterial agent.

Medicine: Used in veterinary medicine to treat respiratory diseases in livestock.

Industry: Employed in the development of veterinary pharmaceuticals and formulations.

作用機序

Gamithromycin exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit . This binding inhibits bacterial protein synthesis by preventing the transpeptidation and translocation steps of protein synthesis . The inhibition of protein synthesis ultimately leads to the death of the bacterial cells.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Gamithromycin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the translocation of peptides during translation . This interaction disrupts the synthesis of essential proteins, leading to bacterial cell death. Gamithromycin has been shown to interact with various enzymes and proteins involved in bacterial metabolism, including those responsible for cell wall synthesis and energy production .

Cellular Effects

Gamithromycin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In mammalian cells, Gamithromycin has been observed to modulate immune responses by affecting cytokine production and reducing inflammation . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall antimicrobial and immunomodulatory effects .

Molecular Mechanism

The molecular mechanism of Gamithromycin involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding inhibits the translocation of peptides during translation, effectively halting protein synthesis . Additionally, Gamithromycin has been shown to inhibit the activity of certain bacterial enzymes, further disrupting cellular processes and leading to bacterial cell death . The compound also affects gene expression by modulating the transcription of genes involved in bacterial metabolism and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gamithromycin have been observed to change over time. The compound exhibits rapid absorption and distribution within the body, with peak plasma concentrations occurring within 30 to 60 minutes after administration . Over time, Gamithromycin is metabolized and degraded, with a half-life of approximately 31.5 hours in rabbits . Long-term studies have shown that Gamithromycin maintains its antimicrobial activity for extended periods, although its efficacy may decrease with prolonged exposure due to the development of bacterial resistance .

Dosage Effects in Animal Models

The effects of Gamithromycin vary with different dosages in animal models. In cattle, a single subcutaneous dose of 6 mg/kg body weight has been shown to achieve therapeutic concentrations in plasma and effectively treat respiratory infections . Higher doses may lead to increased efficacy but also pose a risk of toxic or adverse effects, such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, with doses below 1 mg/kg being insufficient to achieve therapeutic outcomes .

Metabolic Pathways

Gamithromycin is involved in several metabolic pathways, including those responsible for its absorption, distribution, metabolism, and excretion. The compound is well absorbed and fully bioavailable after subcutaneous administration . It undergoes hepatic metabolism, with enzymes such as cytochrome P450 playing a role in its biotransformation . Gamithromycin is primarily excreted via the bile, with a small fraction being eliminated through the urine . The compound’s metabolism affects its overall pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile .

Transport and Distribution

Gamithromycin is rapidly transported and distributed within cells and tissues. It exhibits high subcutaneous bioavailability and low plasma protein binding, allowing for efficient distribution to target sites . The compound is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . Gamithromycin’s distribution is influenced by factors such as tissue perfusion, pH, and the presence of binding proteins, which affect its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of Gamithromycin is primarily within the cytoplasm, where it exerts its antimicrobial effects by binding to the bacterial ribosome . The compound’s activity is influenced by its ability to penetrate bacterial cells and reach its target site. Post-translational modifications and targeting signals may also play a role in directing Gamithromycin to specific compartments or organelles within the cell . Understanding the subcellular localization of Gamithromycin is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

準備方法

Synthetic Routes and Reaction Conditions

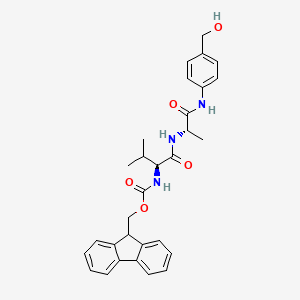

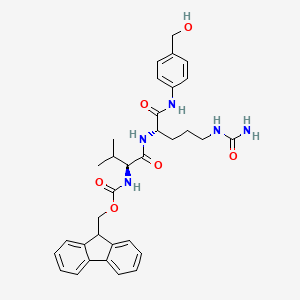

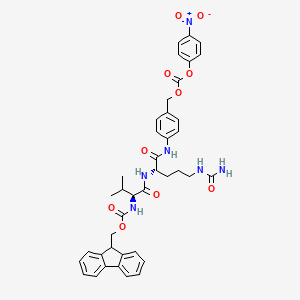

The preparation of gamithromycin involves several steps starting from erythromycin A. The synthetic route includes the following steps :

Synthesis of 9(E)-9-deoxy-9-oxyiminoerythromycin A: from erythromycin A.

Conversion to 9(Z)-9-deoxy-9-oxyiminoerythromycin A: .

Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A: .

Synthesis of 9-deoxy-8a-aza-8a-homoerythromycin A: .

Final conversion to gamithromycin: .

Industrial Production Methods

The industrial production of gamithromycin involves the preparation of an injection solution. One method includes dissolving gamithromycin in water for injection along with vitamin C to improve solubility and stability . Another method involves using phosphoric acid and sodium bisulfite in the preparation process .

化学反応の分析

Types of Reactions

Gamithromycin undergoes various chemical reactions, including:

Oxidation: Gamithromycin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in gamithromycin.

Substitution: Gamithromycin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

類似化合物との比較

Similar Compounds

Azithromycin: Another macrolide antibiotic with a similar mechanism of action but used primarily in human medicine.

Tulathromycin: A macrolide antibiotic used in veterinary medicine with a similar spectrum of activity.

Tylosin: Another veterinary macrolide antibiotic with similar uses and properties.

Uniqueness

Gamithromycin is unique due to its specific structure as a 7a-azalide, which provides it with distinct pharmacokinetic properties and a broad spectrum of activity against respiratory pathogens in livestock .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Gamithromycin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Erythromycin A", "2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride", "N,N-Diisopropylethylamine", "Triphenylphosphine", "Carbon tetrachloride", "Sodium bicarbonate", "Methanol", "Sodium hydroxide", "Acetic acid", "Methanesulfonic acid", "N,N-Dimethylacetamide", "Trimethylsilyl chloride", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Erythromycin A is reacted with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride in the presence of N,N-Diisopropylethylamine to yield Erythromycin A-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.", "Erythromycin A-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is reacted with Triphenylphosphine and Carbon tetrachloride to yield Erythromycin A-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride.", "Erythromycin A-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride is reacted with Sodium bicarbonate and Methanol to yield Gamithromycin.", "Gamithromycin is purified using Sodium hydroxide, Acetic acid, Methanesulfonic acid, N,N-Dimethylacetamide, Trimethylsilyl chloride, Ethyl acetate, and Hexanes." ] } | |

CAS番号 |

145435-72-9 |

分子式 |

C40H76N2O12 |

分子量 |

777.0 g/mol |

IUPAC名 |

(3S,4R,5S,8R,10R,11R,12S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |

InChI |

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29?,30-,31+,32?,33+,34-,35+,37-,38+,39+,40+/m0/s1 |

InChIキー |

VWAMTBXLZPEDQO-XBYDMGORSA-N |

異性体SMILES |

CCCN1C[C@@H]([C@H]([C@](C(OC(=O)[C@@H](C([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C |

SMILES |

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |

正規SMILES |

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Gamithromycin; GAM, ML-1709460; ML 1709460; ML1709460; |

製品の起源 |

United States |

Q & A

Q1: What is the mechanism of action of gamithromycin?

A1: Gamithromycin exerts its antimicrobial effect by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. [, , , ] This action can be either bacteriostatic or bactericidal depending on the bacterial species, concentration of the drug, and other factors. [, ]

Q2: What is the molecular formula and weight of gamithromycin?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they identify gamithromycin as a semi-synthetic azalide macrolide. A search in chemical databases reveals the molecular formula to be C45H81N3O15 and the molecular weight to be 896.1 g/mol.

Q3: Are there any known compatibility issues with gamithromycin formulations?

A3: One study mentions that the intramuscular administration of gamithromycin can lead to severe local lesions, potentially due to the hyperosmolality of the injected solution. [] This highlights the importance of considering material compatibility in gamithromycin formulations.

Q4: What is the bioavailability of gamithromycin after subcutaneous administration in cattle?

A4: Gamithromycin exhibits high bioavailability after subcutaneous administration in cattle, ranging from 97.6% to 112%. []

Q5: How does gamithromycin distribute in the body after administration?

A5: Gamithromycin demonstrates rapid and extensive distribution into various tissues, particularly lung tissue, where concentrations are significantly higher than in plasma. [, , , ] It also accumulates in phagocytic cells like neutrophils and bronchoalveolar lavage cells. [, , ]

Q6: What is the terminal half-life of gamithromycin in different biological compartments?

A6: The terminal half-life varies depending on the compartment:* Plasma: 39.1 - 72.6 hours [, , , ]* Epithelial Lining Fluid (PELF): 50.6 - 63.6 hours [, , ]* Blood Neutrophils: 78.6 hours []* Bronchoalveolar Lavage (BAL) Cells: 70.3 - 125 hours [, , ]

Q7: What is the relationship between gamithromycin exposure and treatment success?

A7: Research suggests a positive correlation between higher gamithromycin exposure, in terms of concentration and duration, and positive treatment outcomes for bovine respiratory diseases. [] Specifically, higher PELF AUC0-24/MIC ratios for Pasteurella multocida were linked to treatment success. []

Q8: What is the in vitro activity of gamithromycin against common bovine respiratory pathogens?

A8: Gamithromycin shows activity against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, key bacterial pathogens implicated in bovine respiratory disease. [, , , , , ]

Q9: Has the efficacy of gamithromycin against Streptococcus suis been investigated?

A9: Yes, a study found the AUC/MIC ratio to be a reliable predictor of gamithromycin activity against Streptococcus suis in piglets. [] It also identified serum AUC24h/MIC targets for achieving stasis and various levels of bacterial kill. []

Q10: What animal models have been used to study gamithromycin's efficacy?

A10: Several animal models have been employed, including:* Neutropenic murine lung infection model for Pasteurella multocida [, ]* Bovine Mannheimia haemolytica challenge model [] * Piglet model for Bordetella bronchiseptica-associated respiratory disease []

Q11: Are there field studies assessing the efficacy of gamithromycin against naturally occurring bovine respiratory disease?

A11: Yes, multiple field studies have been conducted, evaluating gamithromycin's efficacy in treating and controlling naturally occurring BRD in feedlot cattle. [, , , , ] These studies often compare gamithromycin to other commonly used antimicrobials.

Q12: Is there evidence of resistance development to gamithromycin?

A12: While not extensively discussed in the provided abstracts, one study indicated that the MIC of gamithromycin for macrolide-resistant Rhodococcus equi isolates was significantly higher than for macrolide-susceptible isolates. [] This highlights the potential for cross-resistance with other macrolides and emphasizes the importance of monitoring resistance development.

Q13: What are the preferred routes of administration for gamithromycin?

A13: While gamithromycin is marketed for intramuscular administration, studies in foals suggest intravenous bolus injection as a safer and better-tolerated alternative, as it avoids severe local reactions associated with the intramuscular route. [, ] Subcutaneous injection is also commonly employed in cattle. [, , , , , ]

Q14: What analytical methods are used to quantify gamithromycin in biological samples?

A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique for quantifying gamithromycin concentrations in various biological matrices, including plasma, lung tissue, and bronchoalveolar lavage fluid. [, , , , , ]

Q15: Have any methods been developed for specifically detecting gamithromycin-related substances?

A15: Yes, a high-performance liquid chromatography (HPLC) method utilizing a C18 chromatographic column and a UV detector has been developed for detecting and quantifying gamithromycin-related substances. [] This method is crucial for controlling the quality of gamithromycin products and ensuring their safety and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)